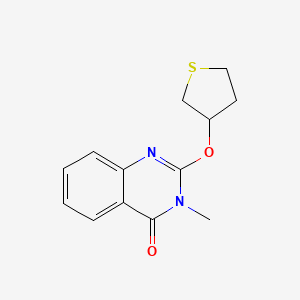![molecular formula C18H19F3N4O2 B2674301 2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775435-49-8](/img/structure/B2674301.png)
2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a methoxy group, a pyrimidine ring, and a trifluoromethyl group . These groups are known to impart distinctive physical and chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of several functional groups. The pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms, is an integral part of DNA and RNA and imparts diverse pharmacological properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a fluorine atom and a carbon-containing pyrimidine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Compounds similar to "2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide" have been synthesized as part of efforts to explore new chemical entities with potential biological activities. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported. These compounds were investigated for their anti-inflammatory and analgesic activities, showcasing the diverse chemical explorations possible with complex benzamide derivatives (Abu‐Hashem et al., 2020).
Pharmacological Activities
The pharmacological investigation of compounds structurally related to the queried molecule includes studies on their role as antineoplastic agents, dopamine receptor antagonists, and more. For instance, flumatinib, a compound with a similar chemical backbone, has been studied for its metabolism in chronic myelogenous leukemia patients, highlighting its potential as an antineoplastic tyrosine kinase inhibitor (Gong et al., 2010).
Neuroleptic and Antipsychotic Research
Benzamide derivatives have also been explored for their neuroleptic and antipsychotic properties. Research into the synthesis and neuroleptic activity of cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds has provided insights into their potential use in treating psychosis (Iwanami et al., 1981).
Anticancer and Antitumor Activities
The exploration of benzamide derivatives extends into anticancer research, where their ability to interact with specific receptors or enzymes could offer new therapeutic pathways. For example, studies on the synthesis and antimicrobial activity of new pyridine derivatives, including those with benzamide components, suggest potential for developing novel antimicrobial agents (Patel et al., 2011).
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For instance, many compounds containing a pyrimidine ring have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methoxy-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-27-14-5-3-2-4-13(14)17(26)24-12-6-8-25(9-7-12)16-10-15(18(19,20)21)22-11-23-16/h2-5,10-12H,6-9H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLITHLGCYCYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
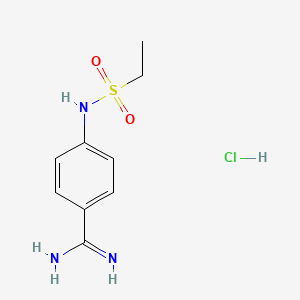
![N-(2,4-dimethoxyphenyl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2674219.png)
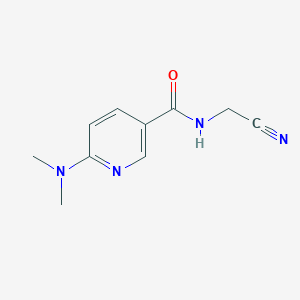
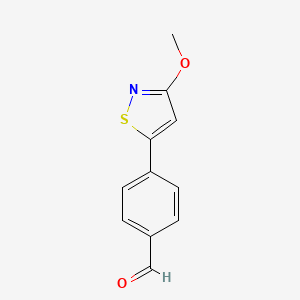
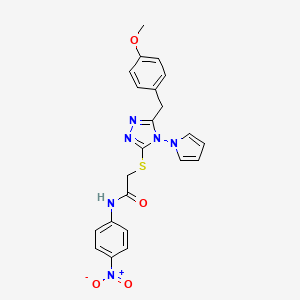
![(E)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2674227.png)
![5-(Anilinocarbonothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2674228.png)
![2-Amino-2-[3-(2,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2674230.png)
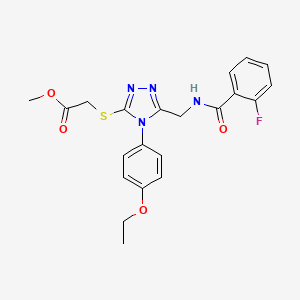
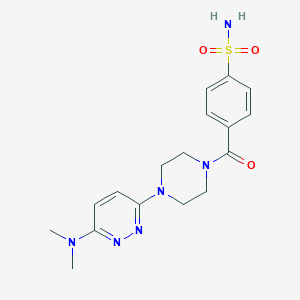
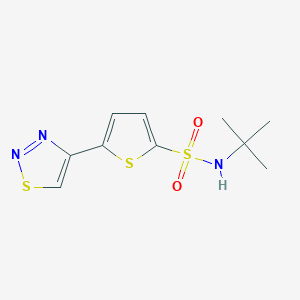
![1-[2-[2-(2-Ethenoxyethoxy)ethoxy]ethoxy]-2-ethoxyethane](/img/structure/B2674239.png)
